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Compound of Interest

4,5-Dimethylthiophene-3-
Compound Name:
carboxylic acid

Cat. No.: B178491

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of a 4,5-
dimethylthiophene derivative, serving as a valuable resource for understanding the solid-state
properties of this class of compounds. Due to the limited availability of public domain
crystallographic data for 4,5-Dimethylthiophene-3-carboxylic acid, this document focuses on
the closely related and structurally significant compound, Ethyl 2-amino-4,5-dimethylthiophene-
3-carboxylate. The methodologies and data presented offer a representative example of the
crystallographic analysis applicable to this family of molecules, which are of interest in
medicinal chemistry and materials science.

Molecular Structure and Crystallographic Data

The molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was determined
by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group.
The thiophene ring and the ethoxycarbonyl group are nearly coplanar. The crystal structure is
stabilized by an intramolecular N—H---O hydrogen bond, which creates an S(6) ring motif.
Furthermore, molecules are linked by intermolecular N—H---O hydrogen bonds, forming wave-
like chains within the crystal lattice.[1]

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-4,5-dimethylthiophene-3-
carboxylate.[1]
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Parameter Value

Empirical formula CoH13NO2S
Formula weight 199.26
Temperature 296 K

Wavelength 1.54178 A (Cu Ka)
Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions

a 7.9487 (2) A

b 9.8939 (3) A

C 13.4348 (4) A

a 90°

B 106.143 (2)°

y 90°

Volume 1014.90 (5) A3

z 4

Density (calculated) 1.304 Mg/m3
Absorption coefficient 2.59 mm~t

F(000) 424

Crystal size 0.92 x 0.26 x 0.08 mm
Theta range for data collection 4.3 t0 68.4°

Index ranges -9<h<9,-11<k<11,-15<I<15
Reflections collected 6429

Independent reflections 1671 [R(int) = 0.029]
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Completeness to theta = 68.4° 99.4 %

Absorption correction Multi-scan

Max. and min. transmission 0.820 and 0.199

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1671/0/132

Goodness-of-fit on F2 1.07

Final R indices [I>2sigma(l)] R1 =0.037, wR2 = 0.104

R indices (all data) R1 =0.041, wR2 = 0.108
Largest diff. peak and hole 0.19 and -0.17 e.A-3

Experimental Protocols
Synthesis and Crystallization

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed following
established chemical routes. High-purity single crystals suitable for X-ray diffraction were
obtained by slow evaporation from an ethanol solution at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were
collected using a Bruker SMART APEXII CCD area-detector diffractometer with graphite-
monochromated Cu Ka radiation. The structure was solved by direct methods and refined by
full-matrix least-squares on F2 using the SHELXTL software package. All non-hydrogen atoms
were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions
and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the
crystal structure analysis.

Caption: Molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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